

# Desmethyl-VS-5584: An In-depth Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Desmethyl-VS-5584**, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). As a dimethyl analog of the well-characterized compound VS-5584, **Desmethyl-VS-5584** is of significant interest for cancer research and drug development due to its potential to modulate the frequently dysregulated PI3K/Akt/mTOR signaling pathway.

## **Chemical Structure and Properties**

**Desmethyl-VS-5584**, with the IUPAC name 5-[9-(1-Methylethyl)-2-(4-morpholinyl)-9H-purin-6-yl]-2-pyrimidinamine, is a small molecule inhibitor. Its core structure is a purine derivative, which contributes to its ability to compete with ATP at the kinase domain of its target enzymes.

Table 1: Chemical and Physical Properties of **Desmethyl-VS-5584** 



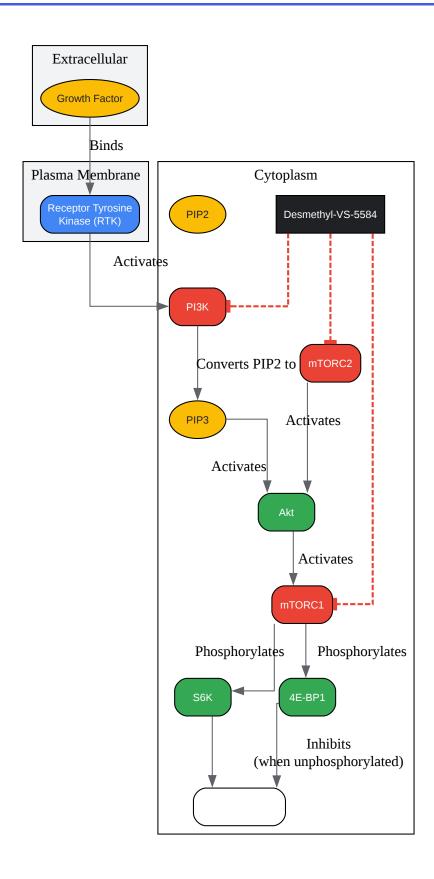
Property	Value	Source
Molecular Formula	C16H20N8O	[1][2][3][4][5]
Molecular Weight	340.39 g/mol	[4][5]
CAS Number	1246535-95-4	[1][2][3]
SMILES	Nc1ncc(c2c3ncn(C(C)C)c3nc( N3CCOCC3)n2)cn1	[4]
Appearance	Solid	N/A
Purity	>98% (HPLC)	[4]
Solubility	Soluble in DMSO	[6]
Storage	Store at -20°C	[1][3]

# Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

**Desmethyl-VS-5584** is an analog of VS-5584, a potent ATP-competitive inhibitor of all four class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ) and mTOR.[7][8] By dual-targeting PI3K and mTOR, it effectively abrogates the signaling cascade that is crucial for cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

The PI3K/Akt/mTOR pathway is a complex signaling network. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt then modulates a variety of downstream effectors, including the mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). mTORC1, when active, promotes protein synthesis by phosphorylating S6 kinase (S6K) and 4E-BP1. **Desmethyl-VS-5584**, by inhibiting both PI3K and mTOR, is expected to lead to a comprehensive shutdown of this signaling axis.





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**Figure 1:** Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of **Desmethyl-VS-5584**.

# Biological Activity and Pharmacokinetics (Data for VS-5584)

While specific quantitative biological data for **Desmethyl-VS-5584** is not readily available in the public domain, the data for its parent compound, VS-5584, provides a strong indication of its expected potency and pharmacological properties.

Table 2: In Vitro Inhibitory Activity of VS-5584

Target	IC50 (nM)	Source
ΡΙ3Κα	16	[7][8]
РІЗКβ	68	[7][8]
РІЗКу	25	[7][8]
ΡΙ3Κδ	42	[7][8]
mTOR	37	[7][8]

Table 3: Pharmacokinetic Parameters of VS-5584 in Mice (Oral Administration)

Parameter	Value	Source
Tmax	0.9 hours	[5]
Elimination Half-life	10 hours	[5]

VS-5584 has demonstrated the ability to induce long-lasting, dose-dependent inhibition of PI3K/mTOR signaling in tumor tissues, leading to tumor growth inhibition in various preclinical models.[7]

## **Experimental Protocols**



The following are detailed protocols for key experiments to characterize the activity of **Desmethyl-VS-5584**.

## **In Vitro Kinase Assay**

This assay determines the direct inhibitory effect of **Desmethyl-VS-5584** on the enzymatic activity of PI3K and mTOR kinases.

#### Materials:

- Purified recombinant PI3K and mTOR enzymes
- Kinase-specific substrate (e.g., PIP2 for PI3K, recombinant 4E-BP1 for mTOR)
- ATP (y-32P-ATP for radiometric assay, or unlabeled ATP for ADP-Glo assay)
- Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
- Desmethyl-VS-5584 (dissolved in DMSO)
- 96-well or 384-well assay plates
- Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega)

#### Procedure:

- Prepare serial dilutions of **Desmethyl-VS-5584** in DMSO.
- Add 1 μL of the diluted compound or DMSO (vehicle control) to the assay wells.
- Add 5 μL of the kinase/substrate mixture to each well.
- Initiate the kinase reaction by adding 4 μL of ATP solution.
- Incubate the plate at room temperature for 1 hour.
- Stop the reaction and detect the kinase activity according to the detection reagent manufacturer's protocol.

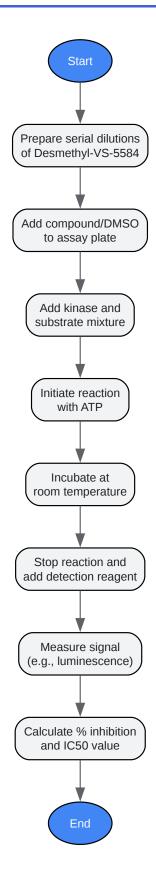
## Foundational & Exploratory





- Measure the signal (e.g., luminescence) using a plate reader.
- Calculate the percent inhibition for each concentration of **Desmethyl-VS-5584** and determine the IC50 value using non-linear regression analysis.





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Figure 2: Workflow for the in vitro kinase assay.



## **Cell Proliferation Assay (MTT Assay)**

This assay measures the effect of **Desmethyl-VS-5584** on the viability and proliferation of cancer cells.

#### Materials:

- · Cancer cell line of interest
- · Complete cell culture medium
- Desmethyl-VS-5584 (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plates

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of Desmethyl-VS-5584 for 72 hours. Include a
  vehicle control (DMSO).
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μL of solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.



## **Western Blot Analysis**

This technique is used to assess the effect of **Desmethyl-VS-5584** on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway within cells.

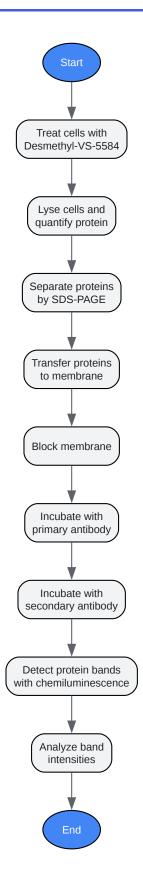
#### Materials:

- Cancer cell line of interest
- Desmethyl-VS-5584
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-GAPDH)
- HRP-conjugated secondary antibodies
- SDS-PAGE gels and transfer apparatus
- PVDF or nitrocellulose membranes
- Chemiluminescent substrate

#### Procedure:

- Seed cells and treat with **Desmethyl-VS-5584** for the desired time.
- Lyse the cells and determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the relative phosphorylation levels.





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Figure 3: General workflow for Western blot analysis.



### Conclusion

**Desmethyl-VS-5584** is a promising research compound for investigating the therapeutic potential of dual PI3K/mTOR inhibition. Its structural similarity to the well-characterized inhibitor VS-5584 suggests potent and selective activity. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the specific biological and pharmacological properties of **Desmethyl-VS-5584** and to explore its potential as a novel anticancer agent. Further studies are warranted to determine the specific IC50 values and pharmacokinetic profile of **Desmethyl-VS-5584** to fully understand its therapeutic potential.

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